molecular formula C20H21N3O4S B14974584 ethyl [4-({2-[(furan-2-ylmethyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate

ethyl [4-({2-[(furan-2-ylmethyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate

Cat. No.: B14974584
M. Wt: 399.5 g/mol
InChI Key: PISMVFVLNPZDRD-UHFFFAOYSA-N
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Description

ETHYL 2-{4-[({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,5-BENZODIAZEPIN-2-YL}ACETATE is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by the presence of a furan ring, a benzodiazepine core, and an ethyl acetate group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{4-[({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,5-BENZODIAZEPIN-2-YL}ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various furan derivatives, reduced benzodiazepine analogs, and substituted ethyl acetate compounds .

Scientific Research Applications

ETHYL 2-{4-[({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,5-BENZODIAZEPIN-2-YL}ACETATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{4-[({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,5-BENZODIAZEPIN-2-YL}ACETATE involves its interaction with specific molecular targets in the body. The benzodiazepine core is known to bind to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The furan ring and ethyl acetate group may also contribute to the compound’s overall pharmacological profile by affecting its bioavailability and metabolic stability .

Comparison with Similar Compounds

ETHYL 2-{4-[({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,5-BENZODIAZEPIN-2-YL}ACETATE can be compared with other benzodiazepine derivatives such as diazepam and lorazepam. While these compounds share a similar core structure, the presence of the furan ring and ethyl acetate group in ETHYL 2-{4-[({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,5-BENZODIAZEPIN-2-YL}ACETATE provides it with unique chemical and pharmacological properties. This compound may exhibit different binding affinities, metabolic pathways, and therapeutic effects compared to its analogs .

List of Similar Compounds

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

ethyl 2-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate

InChI

InChI=1S/C20H21N3O4S/c1-2-26-20(25)11-14-10-19(23-17-8-4-3-7-16(17)22-14)28-13-18(24)21-12-15-6-5-9-27-15/h3-10,22H,2,11-13H2,1H3,(H,21,24)

InChI Key

PISMVFVLNPZDRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NCC3=CC=CO3

Origin of Product

United States

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